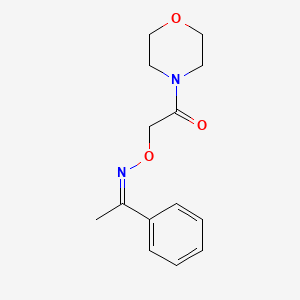
(Morpholino-carboxymethyl)oxyimino acetophenone
Description
(Morpholino-carboxymethyl)oxyimino acetophenone is a compound that features a morpholine ring, a carboxymethyl group, and an oxyimino acetophenone moiety
Properties
CAS No. |
38063-84-2 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-[(Z)-1-phenylethylideneamino]oxyethanone |
InChI |
InChI=1S/C14H18N2O3/c1-12(13-5-3-2-4-6-13)15-19-11-14(17)16-7-9-18-10-8-16/h2-6H,7-11H2,1H3/b15-12- |
InChI Key |
PHUJQGBZOXJEBB-QINSGFPZSA-N |
Isomeric SMILES |
C/C(=N/OCC(=O)N1CCOCC1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NOCC(=O)N1CCOCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(Morpholino-carboxymethyl)oxyimino acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The morpholine ring and other functional groups can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (Morpholino-carboxymethyl)oxyimino acetophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its morpholine ring is known to interact with various biological targets, making it a valuable tool for biochemical studies .
Medicine
Its ability to inhibit specific enzymes makes it a candidate for therapeutic development .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Morpholino-carboxymethyl)oxyimino acetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This compound can interfere with metabolic pathways and cellular processes, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Acetophenone: Shares the acetophenone moiety but lacks the morpholine and oxyimino groups.
Oxyimino derivatives: Compounds with similar oxyimino functional groups but different core structures .
Uniqueness
(Morpholino-carboxymethyl)oxyimino acetophenone is unique due to its combination of a morpholine ring, carboxymethyl group, and oxyimino acetophenone moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


